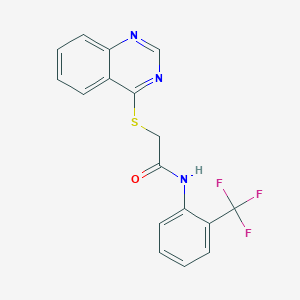
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as QTA, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. QTA belongs to the class of quinazoline derivatives that have been studied for their diverse biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide involves the reaction of 4-chloroquinazoline with thiourea to form 2-(quinazolin-4-ylthio)aniline, which is then reacted with 2-(trifluoromethyl)phenylacetyl chloride to form the final product.
Starting Materials
4-chloroquinazoline, thiourea, 2-(trifluoromethyl)phenylacetyl chloride
Reaction
4-chloroquinazoline is reacted with thiourea in the presence of a base such as potassium carbonate in a solvent such as ethanol to form 2-(quinazolin-4-ylthio)aniline., 2-(quinazolin-4-ylthio)aniline is then reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine in a solvent such as dichloromethane to form 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide., The final product can be purified by recrystallization from a suitable solvent such as ethanol.
作用機序
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its biological effects by targeting various proteins and enzymes involved in cancer cell proliferation, angiogenesis, and metastasis. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is a potent stimulator of angiogenesis. Furthermore, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
生化学的および生理学的効果
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide activates caspase-3 and caspase-9, which are key mediators of the apoptotic process. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide also induces the generation of reactive oxygen species (ROS), which play a crucial role in the induction of apoptosis. Additionally, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
実験室実験の利点と制限
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has several advantages as a potential therapeutic agent. It exhibits potent anticancer activity and possesses anti-inflammatory and antioxidant properties. However, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has some limitations for lab experiments. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a relatively new compound, and its safety and toxicity profile have not been fully elucidated. Additionally, the synthesis of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a multistep process that requires specialized equipment and expertise.
将来の方向性
Several future directions can be explored for the development of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide as a therapeutic agent. These include the optimization of the synthesis method to improve the yield and purity of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide, the evaluation of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide's safety and toxicity profile, and the investigation of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide's potential as a combination therapy with other anticancer agents. Additionally, the development of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide analogs with improved pharmacological properties and the investigation of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide's potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases can be explored.
Conclusion:
In conclusion, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a promising chemical compound with significant potential as a therapeutic agent. Its potent anticancer activity, anti-inflammatory, and antioxidant properties make it an attractive candidate for further investigation. The development of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide as a therapeutic agent requires further research to elucidate its safety and toxicity profile and optimize its pharmacological properties.
科学的研究の応用
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the metastasis of cancer cells. Additionally, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)12-6-2-4-8-14(12)23-15(24)9-25-16-11-5-1-3-7-13(11)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNWJCPYODQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

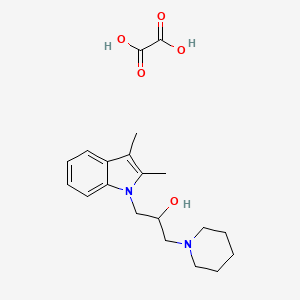
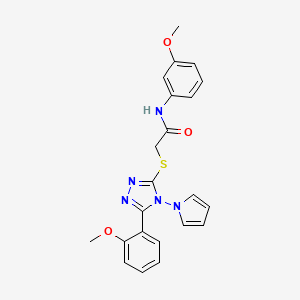
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)
![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)
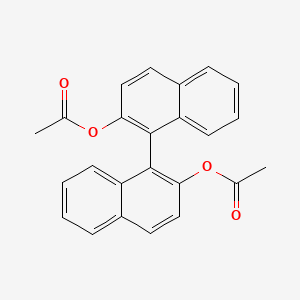
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)
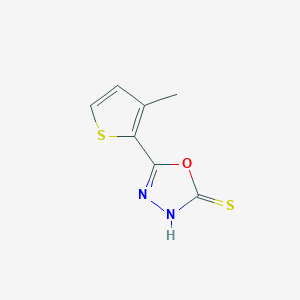

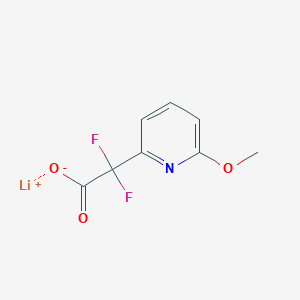
![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)
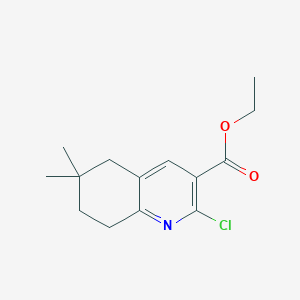
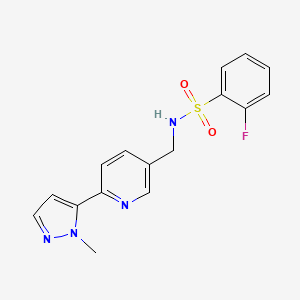
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2998320.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2998321.png)